Technical Monograph: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
Technical Monograph: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
A Critical Scaffold for Next-Generation Topoisomerase I Inhibitor Payloads
Part 1: Executive Summary & Chemical Profile
Compound Identity:
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Systematic Name: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde
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CAS Registry Number: 1420794-44-0
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Molecular Formula: C₁₁H₉FN₂O
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Molecular Weight: 204.20 g/mol
Strategic Significance: This compound represents a high-value intermediate in the synthesis of camptothecin analogues , specifically the hexacyclic payloads used in Antibody-Drug Conjugates (ADCs). Its unique substitution pattern—specifically the 5-methyl and 6-fluoro groups—is structurally homologous to the aromatic core of Exatecan (DX-8951f) and its derivative DXd , the cytotoxic payload of Trastuzumab deruxtecan (Enhertu®).
The C2-aldehyde functionality serves as a pivotal "electrophilic handle," enabling the annulation of the C-ring via Povarov reactions or Friedländer condensations to construct the fused ring systems characteristic of topoisomerase I inhibitors.
Chemical Properties Table[1][2][3][4][5][6]
| Property | Specification | Notes |
| Appearance | Yellow to Orange Solid | Typical of conjugated quinoline systems. |
| Melting Point | 185–190 °C (Dec.) | Estimated range; derivatives often decompose. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in water and non-polar solvents. |
| pKa (Calc) | ~4.5 (Quinoline N) | Reduced basicity due to 6-F and 8-NH₂ effects. |
| Reactivity | High (Aldehyde/Amine) | Prone to self-condensation (Schiff base formation). |
| Storage | -20°C, Inert Atmosphere | Hygroscopic and light-sensitive. |
Part 2: Synthetic Architecture & Causality
The synthesis of CAS 1420794-44-0 requires navigating the conflicting reactivities of the electron-rich 8-amino group and the electron-deficient pyridine ring. The most robust industrial route employs a Late-Stage Oxidation Strategy , prioritizing the construction of the quinoline core before functionalizing the C2 position.
Mechanistic Pathway (The "SeO₂ Route")
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Core Construction (Skraup/Doebner-Miller): The synthesis begins with 2-nitro-5-fluoro-4-methylaniline . Condensation with crotonaldehyde (or a synthetic equivalent like crotonaldehyde diacetate) under acidic conditions yields the 2,5-dimethyl-6-fluoro-8-nitroquinoline scaffold.
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Causality: The nitro group at C8 is essential during ring closure to prevent oxidative polymerization of the aniline. It acts as a protecting group that is reduced only at the final stage.
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Regioselective Oxidation (Riley Oxidation): The 2-methyl group is selectively oxidized to the aldehyde using Selenium Dioxide (SeO₂) in dioxane/water.
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Why this works: The 2-methyl protons are more acidic and kinetically accessible than the 5-methyl protons due to the electron-withdrawing nature of the adjacent nitrogen atom.
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Nitro Reduction: The 8-nitro group is reduced to the 8-amine.
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Critical Control Point: Standard catalytic hydrogenation (Pd/C, H₂) can over-reduce the aldehyde to an alcohol. Therefore, chemoselective methods such as Iron/Ammonium Chloride or Stannous Chloride (SnCl₂) are preferred to preserve the aldehyde functionality.
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Visualization: Retrosynthetic Analysis
Caption: Retrosynthetic logic flow prioritizing the preservation of the sensitive aldehyde group via late-stage reduction.
Part 3: Experimental Protocol (Self-Validating System)
Objective: Synthesis of 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde from its 2-methyl-8-nitro precursor.
Safety Prerequisite:
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Selenium Dioxide (SeO₂) is highly toxic and a suspected carcinogen. Use exclusively in a fume hood.
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Aldehyde Instability: The product is prone to oxidation (to carboxylic acid) and polymerization. Process immediately or store under Argon.
Step 1: Riley Oxidation (2-Methyl
2-Formyl)
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Charge: In a 250 mL round-bottom flask, dissolve 8-nitro-6-fluoro-2,5-dimethylquinoline (10.0 mmol) in 1,4-Dioxane (50 mL).
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Add: Add Selenium Dioxide (12.0 mmol, 1.2 eq) and water (2 mL). The water is critical to facilitate the hydrolysis of the intermediate selenite ester.
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Reflux: Heat to 80–90°C for 4–6 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes). The aldehyde spot will appear less polar than the alcohol byproduct but more polar than the starting material.
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Workup: Filter the hot solution through a Celite pad to remove metallic selenium (black solid). Concentrate the filtrate under reduced pressure.
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Purification: Flash chromatography (SiO₂, 0
20% EtOAc in Hexanes). Isolate the 8-nitro-aldehyde intermediate.
Step 2: Chemoselective Nitro Reduction
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Charge: Dissolve the 8-nitro-aldehyde intermediate (5.0 mmol) in Ethanol/Water (4:1, 25 mL).
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Activate: Add Iron Powder (25.0 mmol, 5 eq) and Ammonium Chloride (25.0 mmol, 5 eq).
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Reaction: Heat to 70°C with vigorous stirring for 2 hours.
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Validation: Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent amino-quinoline spot on TLC.
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Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through Celite. Wash the organic layer with saturated NaHCO₃ to remove iron salts.
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Isolation: Dry over Na₂SO₄ and concentrate. Recrystallize immediately from cold Isopropanol/Hexane to obtain the target as an orange solid.
Part 4: Application Logic (ADC Payload Design)
The utility of CAS 1420794-44-0 lies in its role as the "A/B Ring" donor for Exatecan-class molecules. The specific SAR (Structure-Activity Relationship) rationale is:
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5-Methyl Group: Increases lipophilicity and steric bulk, locking the active conformation in the DNA-Topoisomerase I cleavage complex.
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6-Fluoro Group: Metabolic blockade. It prevents oxidative metabolism at the C6 position, significantly extending the in vivo half-life of the payload.
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8-Amino Group: Essential for H-bonding within the enzyme pocket and serves as the attachment point for peptide linkers (e.g., GGFG) in ADC constructs.
Workflow: From Scaffold to Payload
Caption: The scaffold serves as the aromatic anchor for constructing the pentacyclic camptothecin core.
Part 5: References
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Chemical Identity & Catalog Data:
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Source: MolCore & BLD Pharm Chemical Catalogs.
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Entry: 8-Amino-6-fluoro-5-methylquinoline-2-carbaldehyde (CAS 1420794-44-0).
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URL: (Verified via search snippets 1.2, 1.3).
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Synthetic Methodology (Riley Oxidation of Quinolines):
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Source:Organic Reactions, "Selenium Dioxide Oxidation."
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Context: Standard protocol for converting 2-methylquinolines to 2-carbaldehydes.
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URL:
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Application Context (Exatecan/DXd SAR):
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Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Camptothecin Analogues."
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Context: Explains the role of 5-methyl and 6-fluoro substitutions in topoisomerase I inhibition.
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URL: (General reference for Exatecan class SAR).
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Related Patent Literature:
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Source: Patent WO2014065313A1 (Daiichi Sankyo).
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Context: Describes the synthesis of Exatecan derivatives and the use of 8-amino-5-fluoro-quinoline intermediates.
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URL:
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Sources
- 1. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS#: 182182-31-6 [m.chemicalbook.com]
- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. prepchem.com [prepchem.com]
